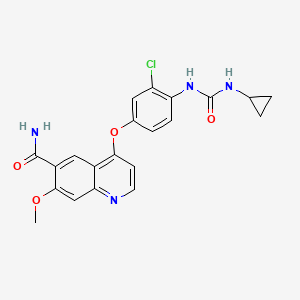
仑伐替尼
概述
描述
仑伐替尼,商品名为Lenvima,是一种由卫材株式会社开发的抗癌药物。它主要用于治疗某些类型的甲状腺癌、肾细胞癌和肝细胞癌。 仑伐替尼作为一种多激酶抑制剂,靶向多种参与肿瘤生长和血管生成的受体,包括血管内皮生长因子受体 (VEGFR) 1、2 和 3 .
科学研究应用
作用机制
仑伐替尼是一种受体酪氨酸激酶抑制剂。 它抑制VEGFR1、VEGFR2 和 VEGFR3 的激酶活性,以及成纤维细胞生长因子受体 (FGFR) 1、2、3 和 4、血小板衍生生长因子受体 (PDGFR) α、c-Kit 和 RET 原癌基因 . 通过阻断这些受体,仑伐替尼破坏了参与肿瘤生长、血管生成和癌症进展的信号通路 .
6. 与相似化合物的比较
仑伐替尼通常与其他酪氨酸激酶抑制剂(如索拉非尼和舒尼替尼)进行比较。 虽然所有三种药物都靶向多种激酶,但仑伐替尼具有更广泛的活性谱,特别是针对 FGFR,这有助于其独特的疗效特征 . 相反,索拉非尼和舒尼替尼具有不同的主要靶点,并在略有不同的临床环境中使用。
相似化合物
- 索拉非尼
- 舒尼替尼
- 帕唑帕尼
- 阿西替尼
生化分析
Biochemical Properties
Lenvatinib inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4). It also inhibits other receptor tyrosine kinases (RTKs) that have been implicated in pathogenic angiogenesis, tumor growth, and cancer progression, including fibroblast growth factor (FGF) receptors FGFR1, 2, 3, and 4; the platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET .
Cellular Effects
Lenvatinib has been shown to promote apoptosis, suppress angiogenesis, inhibit tumor cell proliferation, and modulate the immune response . It has been found to induce a G1 phase arrest, suppress cell proliferation in a dose-dependent manner, and diminish both the clonogenic ability and migratory activity of ER+ cells .
Molecular Mechanism
Temporal Effects in Laboratory Settings
The progression of resistance to Lenvatinib has been observed with its increased application. The mechanisms underlying the development of Lenvatinib resistance in tumor therapy are related to the regulation of cell death or proliferation, histological transformation, metabolism, transport processes, and epigenetics .
Dosage Effects in Animal Models
In animal models, Lenvatinib has been shown to inhibit tumor growth and reduce microvessel density in brain lesions at optimal doses . High doses of Lenvatinib inhibited the proliferation and migration of pericytes .
Metabolic Pathways
Lenvatinib is metabolized extensively prior to excretion. This metabolism is mediated by multiple pathways, and several metabolites of Lenvatinib have been identified .
Transport and Distribution
Subcellular Localization
The subcellular localization of Lenvatinib is predominantly cytoplasmic .
准备方法
仑伐替尼通过多步合成过程从 4-氨基-3-伊格萨安开始合成。 合成路线包括氨基的保护、与 4-氯-7-甲氧基喹啉-6-酰胺偶联、氨基的脱保护以及与环丙胺反应生成仑伐替尼 . 工业生产方法已经过优化,以提高产量并降低成本,包括开发仑伐替尼甲磺酸盐的无定形形式 .
化学反应分析
仑伐替尼经历各种化学反应,包括:
氧化: 仑伐替尼在特定条件下可以被氧化,导致生成脱甲基仑伐替尼和其他代谢物.
还原: 还原反应不太常见,但在某些条件下会发生。
这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物通常是代谢物,它们保留了母体化合物的部分药理活性 .
相似化合物的比较
Lenvatinib is often compared with other tyrosine kinase inhibitors such as sorafenib and sunitinib. While all three drugs target multiple kinases, lenvatinib has a broader spectrum of activity, particularly against FGFRs, which contributes to its unique efficacy profile . Sorafenib and sunitinib, on the other hand, have different primary targets and are used in slightly different clinical contexts.
Similar Compounds
- Sorafenib
- Sunitinib
- Pazopanib
- Axitinib
Lenvatinib’s unique combination of targets and its ability to inhibit multiple pathways involved in cancer progression make it a valuable addition to the arsenal of anti-cancer therapies .
属性
IUPAC Name |
4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSKHXYHFSIKNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194605 | |
| Record name | Lenvatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Lenvatinib is a receptor tyrosine kinase (RTK) inhibitor that inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4). Lenvatinib also inhibits other RTKs that have been implicated in pathogenic angiogenesis, tumor growth, and cancer progression in addition to their normal cellular functions, including fibroblast growth factor (FGF) receptors FGFR1, 2, 3, and 4; the platelet derived growth factor receptor alpha (PDGFRα), KIT, and RET. | |
| Record name | Lenvatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09078 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
417716-92-8 | |
| Record name | Lenvatinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=417716-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lenvatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0417716928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lenvatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09078 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lenvatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LENVATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE083865G2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
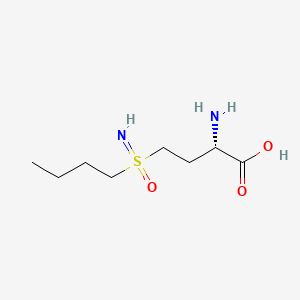

![4-((Z)-1-{3-BROMO-5-ETHOXY-4-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(2-THIENYL)-1,3-OXAZOL-5-ONE](/img/structure/B1674656.png)
![Benzeneacetic acid, 4-[[1-[[[(4-chlorophenyl)sulfonyl]amino]methyl]cyclopentyl]methyl]-, sodium salt (1:1)](/img/structure/B1674657.png)
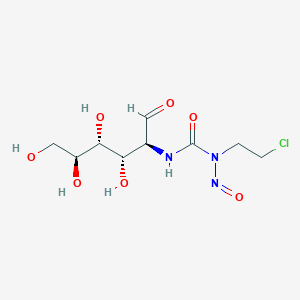
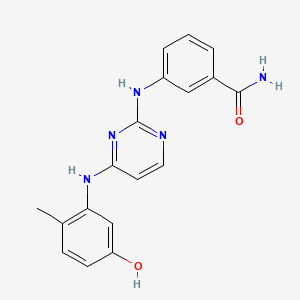
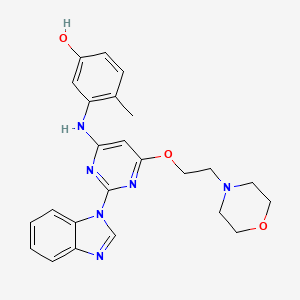
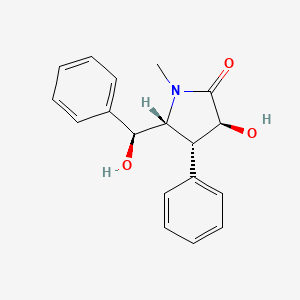
![trisodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate;hydrate](/img/structure/B1674666.png)
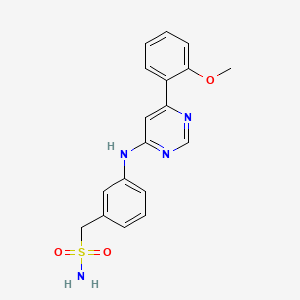
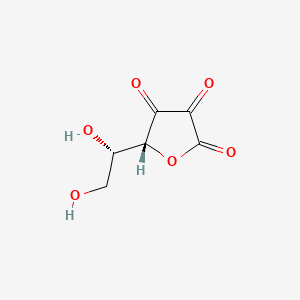

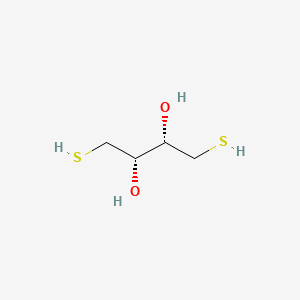
![2-Amino-6-[[2-(3,4-dihydroxyphenyl)-2-oxoethyl]thio]-4-(4-hydroxyphenyl)-3,5-pyridinedicarbonitrile](/img/structure/B1674673.png)
